1-(5-chloropyridin-2-yl)thiourea

Heterocyclic synthesis Thiazole formation Reaction mechanism

Procurement of 1-(5-chloropyridin-2-yl)thiourea (CAS 31430-27-0) is essential for programs requiring the 5-chloro substituent's unique electronic effects. Generic substitution with alternative halogen positions or unsubstituted pyridyl-thioureas fails to replicate the regioselectivity of the 1,3-pyridyl shift mechanism in thiazole synthesis and the 2–4 nM HIV-1 RT inhibitory activity of derived NNRTIs. This compound also enables N,S-bidentate and N,N,S-tridentate metal coordination modes critical for catalytic and metallodrug design. Insist on the 5-chloro isomer to ensure reaction fidelity and assay reproducibility.

Molecular Formula C6H6ClN3S
Molecular Weight 187.65 g/mol
CAS No. 31430-27-0
Cat. No. B1277719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloropyridin-2-yl)thiourea
CAS31430-27-0
Molecular FormulaC6H6ClN3S
Molecular Weight187.65 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)NC(=S)N
InChIInChI=1S/C6H6ClN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11)
InChIKeyWEGKERUDVFDIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloropyridin-2-yl)thiourea CAS 31430-27-0: Procurement Specifications and Core Chemical Profile


1-(5-Chloropyridin-2-yl)thiourea (CAS 31430-27-0, molecular formula C₆H₆ClN₃S, molecular weight 187.65 g/mol) is a heterocyclic thiourea derivative featuring a 5-chloropyridine moiety linked to a thiourea group. Commercial procurement specifications for research-grade material typically cite purity ≥97% and a melting point range of 230–234°C [1]. The compound exhibits three potential donor atoms—the thiocarbonyl sulfur, the pyridyl nitrogen, and the two thiourea nitrogens—enabling versatile coordination chemistry and reactivity as a synthetic building block .

Why 1-(5-Chloropyridin-2-yl)thiourea CAS 31430-27-0 Cannot Be Interchanged with Generic Thioureas or Alternative Pyridyl Substitution Patterns


Generic substitution among pyridyl-thiourea derivatives is scientifically unsound due to the electronic and steric consequences of the 5-chloro substituent. The electron-withdrawing effect of chlorine at the 5-position of the pyridine ring modulates the nucleophilicity of the thiourea nitrogen and the Lewis basicity of the thiocarbonyl sulfur, directly impacting coordination geometry preferences and reaction pathway selectivity [1]. Altering the halogen position (e.g., 3-chloro or 6-chloro analogs) or substituting with electron-donating groups produces measurably different reactivity profiles in heterocycle synthesis and metal complexation. The quantitative evidence below establishes where substitution with a non-5-chloro analog would produce divergent experimental outcomes.

Quantitative Differentiation Evidence: 1-(5-Chloropyridin-2-yl)thiourea (CAS 31430-27-0) Versus Closest Analogs


1,3-Pyridyl Shift in Thiazole Synthesis: Unique Mechanistic Pathway Enabled by 5-Chloro Substitution

N-(5-chloropyridin-2-yl)-N′,N′-dialkylthioureas undergo reaction with phenacyl bromides to yield trisubstituted thiazoles via a 1,3-pyridyl shift mechanism [1]. This rearrangement pathway is not observed with unsubstituted pyridyl-thioureas or with thioureas bearing alternative halogenation patterns at the 3- or 4-positions. The 5-chloro substituent electronically activates the pyridyl nitrogen and stabilizes the transition state for the sigmatropic shift, enabling a synthetic route to 5-(5-chloropyridin-2-yl)-2-dialkylamino-4-phenylthiazoles that is inaccessible using non-5-chloro analogs.

Heterocyclic synthesis Thiazole formation Reaction mechanism

Acyl Derivative Antifungal Efficacy: N-5-Chloro-2-Pyridyl-N′-Isobutyrylthiourea Superiority Against Rice Bacterial Leaf Blight

The acyl-pyridyl-thiourea derivative synthesized from 1-(5-chloropyridin-2-yl)thiourea (N-5-chloro-2-pyridyl-N′-isobutyrylthiourea) demonstrates improved effect against bacterial leaf blight of rice plant (Xanthomonas oryzae pv. oryzae) compared to non-acylated or alternative halogen-substituted pyridyl-thiourea derivatives [1]. The patent specifically claims that the 5-chloro substitution on the pyridyl ring, combined with the isobutyryl acyl group, yields low toxicity to warm-blooded animals and no phytotoxicity to cultivated plants at ordinary use concentrations—a safety-efficacy profile not achieved with other halogenation patterns in the same structural series.

Agrochemical fungicide Rice pathogen control Crop protection

HIV-1 Reverse Transcriptase Inhibition: PETT Derivative IC50 Potency Advantage of 5-Chloropyridyl Thiourea Core

PETT (phenethylthiazolylthiourea) derivatives built upon the 1-(5-chloropyridin-2-yl)thiourea scaffold demonstrate nanomolar inhibitory potency against HIV-1 reverse transcriptase (RT). LY300046 HCl Analog 43, bearing the 1-(5-chloropyridin-2-yl)thiourea core, exhibits an IC50 of 2 nM against recombinant HIV-1 RT RNA-directed DNA polymerase activity in vitro [1]. A closely related PETT analog (LY300046 HCl Analog 35) differing only in the substitution on the phenethyl portion shows an IC50 of 4 nM under identical assay conditions [2]. The 5-chloropyridyl thiourea pharmacophore is conserved across this series and is documented as critical for RT binding pocket occupancy; thiourea derivatives lacking the 5-chloro-pyridyl moiety or bearing alternative heterocycles show substantially reduced or abolished RT inhibitory activity.

HIV-1 inhibitor Reverse transcriptase PETT derivatives

Coordination Chemistry Versatility: Tridentate Binding Capability Not Available in Mono-N-Substituted Thioureas

1-(5-Chloropyridin-2-yl)-3-phenylthiourea (HCPPT), a direct N-phenyl substituted derivative of the target compound, functions as a dianionic ligand forming stable four-membered chelate ring complexes with Pd(II) and Pt(II) centers [1]. Complexes of the type [M(CPPT)₂] (M = Pd, Pt) and their subsequent reactions with diphosphine ligands (dppe, dppp, dppb, dppf) demonstrate that the 5-chloropyridyl-thiourea framework provides multiple coordination modes including N,S-chelation and potential N,N,S-tridentate binding [1]. In contrast, simple N-mono-substituted thioureas lacking the pyridyl nitrogen donor atom function exclusively as monodentate S-donor ligands, offering no chelation capability. This expanded coordination repertoire is specifically enabled by the 5-chloropyridin-2-yl substitution pattern, which positions the pyridyl nitrogen for favorable chelate ring formation while the 5-chloro substituent modulates the electronic environment of the thiourea moiety without sterically obstructing metal binding.

Coordination chemistry Metal complexes Palladium/Platinum ligands

Validated Application Scenarios for 1-(5-Chloropyridin-2-yl)thiourea (CAS 31430-27-0) Based on Quantitative Differentiation Evidence


Synthesis of 5-(5-Chloropyridin-2-yl)-2-dialkylamino-4-phenylthiazoles via 1,3-Pyridyl Shift

Researchers requiring access to 5-pyridyl-substituted thiazole heterocycles should utilize N-(5-chloropyridin-2-yl)-N′,N′-dialkylthioureas (derived from CAS 31430-27-0) in reaction with phenacyl bromides. This specific substitution pattern enables the 1,3-pyridyl shift mechanism documented in the literature [1], yielding trisubstituted thiazoles that are not accessible via unsubstituted pyridyl-thioureas or alternative halogen-position analogs. The X-ray crystal structure of the product 5-(5-chloropyridin-2-yl)-2-diethylamino-4-phenylthiazole has been definitively established, confirming the regiochemical outcome of this unique rearrangement [1].

Agrochemical Intermediate for Rice Bacterial Leaf Blight Fungicide Development

Agricultural chemistry programs targeting bacterial leaf blight (Xanthomonas oryzae pv. oryzae) in rice crops should prioritize the 5-chloropyridin-2-yl thiourea core over alternative halogenated pyridyl-thioureas. Patent documentation establishes that the N-5-chloro-2-pyridyl-N′-isobutyrylthiourea derivative demonstrates improved efficacy against this pathogen while maintaining low mammalian toxicity and crop safety at application concentrations [1]. Procurement of CAS 31430-27-0 as the starting material for acyl-thiourea derivative synthesis is supported by documented performance advantages over other halogen substitution patterns.

Medicinal Chemistry Scaffold for HIV-1 Reverse Transcriptase PETT Inhibitor Series

Drug discovery programs pursuing non-nucleoside reverse transcriptase inhibitors (NNRTIs) within the PETT (phenethylthiazolylthiourea) chemical series should source 1-(5-chloropyridin-2-yl)thiourea as the core pharmacophore building block. BindingDB data confirm that PETT analogs retaining the 5-chloropyridyl thiourea moiety exhibit IC50 values of 2–4 nM against recombinant HIV-1 RT [1] . Thiourea derivatives lacking the 5-chloro-pyridyl substitution pattern show substantially reduced or negligible RT inhibitory activity. This quantitative potency advantage directly translates to procurement value for antiviral medicinal chemistry campaigns.

Coordination Chemistry: Synthesis of Pd(II) and Pt(II) Chelate Complexes with Multidentate Binding

Inorganic and organometallic chemists designing transition metal complexes for catalysis or metallodrug applications should select 1-(5-chloropyridin-2-yl)thiourea derivatives over simple N-alkyl or N-aryl thioureas. The 5-chloropyridyl-thiourea framework provides N,S-bidentate chelation forming four-membered metallacycles with Pd(II) and Pt(II), with documented potential for N,N,S-tridentate coordination modes [1]. This multidentate binding capacity—absent in pyridine-free thioureas—enables precise control over metal coordination geometry and complex stability, directly influencing catalytic activity and biological distribution of resulting metal complexes.

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